molecular formula C11H15BrN2 B12586017 (3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile CAS No. 649759-69-3

(3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile

Cat. No.: B12586017
CAS No.: 649759-69-3
M. Wt: 255.15 g/mol
InChI Key: MLRKEUQUWWKVMT-UHFFFAOYSA-N
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Description

(3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile is an organic compound with a complex structure that includes a bromopropyl group and a methylbutenyl group attached to a propanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile typically involves the reaction of 3-bromopropyl bromide with 3-methylbut-2-en-1-yl propanedinitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromopropyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting metabolic pathways. The bromopropyl group can act as an electrophile, facilitating reactions with nucleophiles in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine: A compound with a similar methylbutenyl group but different overall structure.

    3-Methylbut-2-en-1-yl pivalate: Another compound with a methylbutenyl group, used in different applications.

Properties

CAS No.

649759-69-3

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

2-(3-bromopropyl)-2-(3-methylbut-2-enyl)propanedinitrile

InChI

InChI=1S/C11H15BrN2/c1-10(2)4-6-11(8-13,9-14)5-3-7-12/h4H,3,5-7H2,1-2H3

InChI Key

MLRKEUQUWWKVMT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CCCBr)(C#N)C#N)C

Origin of Product

United States

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